molecular formula C14H12ClNOS2 B2635577 4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-75-8

4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2635577
CAS No.: 339105-75-8
M. Wt: 309.83
InChI Key: UJYNFZPEJRFFRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl compounds, which are commonly used in organic chemistry as precursors to various other compounds . The presence of the thieno[3,2-f][1,4]thiazepin-5(2H)-one moiety suggests that this compound may have interesting chemical properties, although specific information is not available.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyl compounds are often synthesized through various methods such as the Blanc chloromethylation of benzene . The synthesis of similar compounds often involves reactions with other organic compounds under controlled conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound "4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one" is involved in the synthesis of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines, which are studied for their potential interactions with benzodiazepine receptors. Notably, reactions with different compounds have led to the creation of new thieno-anellated heterocycles aiming to explore their affinity for these receptors (Tanaka & Nakao, 1997).
  • Another research avenue involves the structural analysis of such compounds. For example, in a study by Moreno-Fuquen et al., a molecule similar in structure, "3-tert-Butyl-4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-e][1,4]thiazepin-7(4H,6H,8H)-one," was analyzed, highlighting its conformation and how it forms specific crystal structures through hydrogen bonding (Moreno-Fuquen et al., 2016).

Molecular Fragmentation and Spectrometry

  • A detailed study on molecular fragmentation was conducted on similar compounds, like 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones. This research focused on understanding the mass spectrometric behavior under electron impact ionization, providing insights into the stability and fragmentation patterns of these molecules, which could be relevant for understanding the behavior of "this compound" under similar conditions (Xu et al., 2000).

Pharmacological Applications

  • Although the request was to exclude drug usage and side effects, it's worth noting that the structure of "this compound" and its derivatives have been explored in pharmacological contexts, particularly focusing on their interactions with the benzodiazepine receptors and potential anticonvulsant activities. This indicates the compound's relevance in the pharmaceutical field, albeit not directly related to its usage as a drug (Tanaka et al., 1995).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS2/c15-11-3-1-10(2-4-11)9-16-6-8-19-14-12(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYNFZPEJRFFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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